

ATTO 465 maleimide hydrolysis and stability in solution

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Compound of Interest

Compound Name: ATTO 465 maleimid

Cat. No.: B1262725

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ATTO 465 Maleimide Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **ATTO 465 maleimide**.

Frequently Asked Questions (FAQs)

Q1: What is **ATTO 465 maleimide** and what is it used for?

A1: **ATTO 465 maleimide** is a fluorescent labeling reagent that contains the ATTO 465 dye and a maleimide reactive group.^{[1][2][3]} It is designed for high-sensitivity applications, including single-molecule detection.^[4] The maleimide group specifically reacts with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins, to form a stable thioether bond.^[5] This makes it a valuable tool for fluorescently labeling proteins, peptides, and other thiol-containing biomolecules for various life science applications.

Q2: What are the optimal storage conditions for **ATTO 465 maleimide**?

A2: Proper storage is crucial to maintain the reactivity of **ATTO 465 maleimide**.

- **Lyophilized Solid:** Upon receipt, the lyophilized solid should be stored at -20°C, protected from light and moisture. Before opening the vial, it is essential to allow it to equilibrate to

room temperature to prevent moisture condensation, which can lead to hydrolysis. When stored correctly, the solid is stable for at least three years.

- **Stock Solutions:** It is highly recommended to prepare stock solutions in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) immediately before use. These stock solutions have limited stability and should be stored at -20°C, protected from light. Aqueous solutions of maleimides are not recommended for long-term storage due to the risk of hydrolysis.

Q3: What is maleimide hydrolysis and why is it a concern?

A3: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens in the presence of water to form a maleamic acid. This resulting product is not reactive towards sulfhydryl groups. This is a significant concern because it reduces the concentration of active maleimide available for conjugation, leading to lower labeling efficiency and inconsistent results. The rate of hydrolysis is highly dependent on the pH of the solution.

Q4: What is the optimal pH for labeling with **ATTO 465 maleimide** to minimize hydrolysis?

A4: The optimal pH range for the reaction of maleimides with thiols is between 6.5 and 7.5. Within this range, the thiol group is sufficiently deprotonated to react efficiently with the maleimide, while the rate of maleimide hydrolysis is relatively low. At pH values above 8.0, the rate of hydrolysis increases significantly, which can compete with the desired labeling reaction.

Troubleshooting Guide

Problem: Low or No Fluorescent Signal After Labeling

This is a common issue that can arise from several factors. Follow these steps to diagnose and resolve the problem.

- **Verify Reagent Stability and Handling:**
 - **Action:** Ensure that the lyophilized **ATTO 465 maleimide** has been stored correctly at -20°C and protected from light and moisture.

- Action: Always prepare stock solutions of the maleimide in anhydrous DMF or DMSO immediately before the experiment. Do not use previously prepared and stored aqueous solutions.
- Optimize Reaction Buffer pH:
 - Action: Prepare a fresh reaction buffer and accurately measure the pH. The optimal range is 6.5-7.5. A common choice is phosphate-buffered saline (PBS) at pH 7.4.
 - Rationale: The pH is the most critical factor influencing maleimide hydrolysis. An incorrect or shifted pH can dramatically increase the rate of hydrolysis, reducing the amount of active maleimide available for conjugation.
- Control Reaction Temperature:
 - Action: If you suspect significant hydrolysis, consider performing the labeling reaction at a lower temperature, such as 4°C.
 - Rationale: Higher temperatures accelerate the rate of hydrolysis. Be aware that lowering the temperature will also slow down the conjugation reaction, so you may need to increase the reaction time.
- Ensure Availability of Free Thiols:
 - Action: If your protein contains disulfide bonds, they must be reduced to free thiols prior to labeling. Use a reducing agent like DTT or TCEP.
 - Important: If using DTT, it must be completely removed before adding the maleimide reagent, as it contains a free thiol that will compete with your protein for labeling. TCEP does not need to be removed.

Quantitative Data

Table 1: Estimated Hydrolysis Half-life of Maleimides at 37°C

While specific hydrolysis data for **ATTO 465 maleimide** is not readily available, the following table provides representative half-lives for N-substituted maleimides, which can serve as a

guideline. **ATTO 465 maleimide** is an N-alkyl maleimide.

pH	N-Aryl Maleimide (e.g., N-phenylmaleimide)	N-Alkyl Maleimide (e.g., N-ethylmaleimide)
7.4	~55 minutes	~5 hours
8.0	Significantly shorter	Shorter
9.2	Very rapid	Rapid

Data is estimated based on published values for similar compounds. The actual half-life of **ATTO 465 maleimide** may vary.

Experimental Protocols

Protocol 1: General Protein Labeling with **ATTO 465 Maleimide**

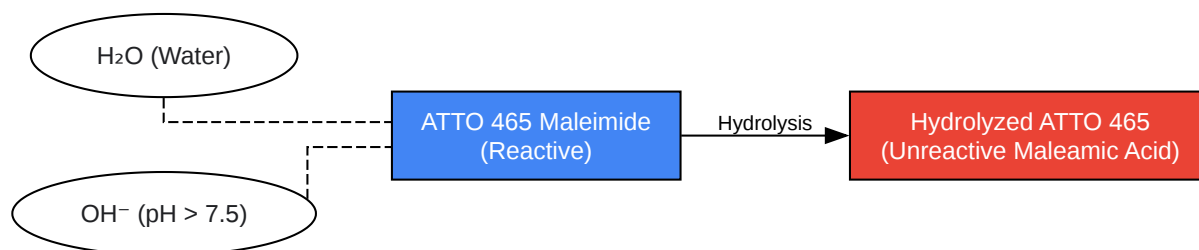
- **Protein Preparation:** Dissolve the protein to be labeled in an amine-free buffer at a pH between 7.0 and 7.5 (e.g., PBS). The protein solution should be free of any substances containing thiols.
- **Reduction of Disulfide Bonds (if necessary):** If the protein contains disulfide bonds, treat it with a 10-fold molar excess of a reducing agent like TCEP. If DTT is used, it must be removed by dialysis or a desalting column before proceeding.
- **Preparation of **ATTO 465 Maleimide** Stock Solution:** Immediately before use, dissolve 1 mg of **ATTO 465 maleimide** in 50-200 μ L of anhydrous DMF or DMSO.
- **Labeling Reaction:** Add a 10-20 molar excess of the **ATTO 465 maleimide** stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
- **Quenching the Reaction (Optional):** To stop the reaction, a low molecular weight thiol such as glutathione or mercaptoethanol can be added to consume any excess maleimide reagent.

- **Purification of the Conjugate:** Separate the labeled protein from unreacted dye and hydrolyzed maleimide using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis. The first colored, fluorescent band to elute from the column will be the desired dye-protein conjugate.
- **Storage of the Conjugate:** Store the purified conjugate under the same conditions as the unlabeled protein. For short-term storage (several months), 4°C with a preservative like sodium azide is suitable. For long-term storage, aliquot the conjugate and freeze at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Assessing Maleimide Hydrolysis via HPLC

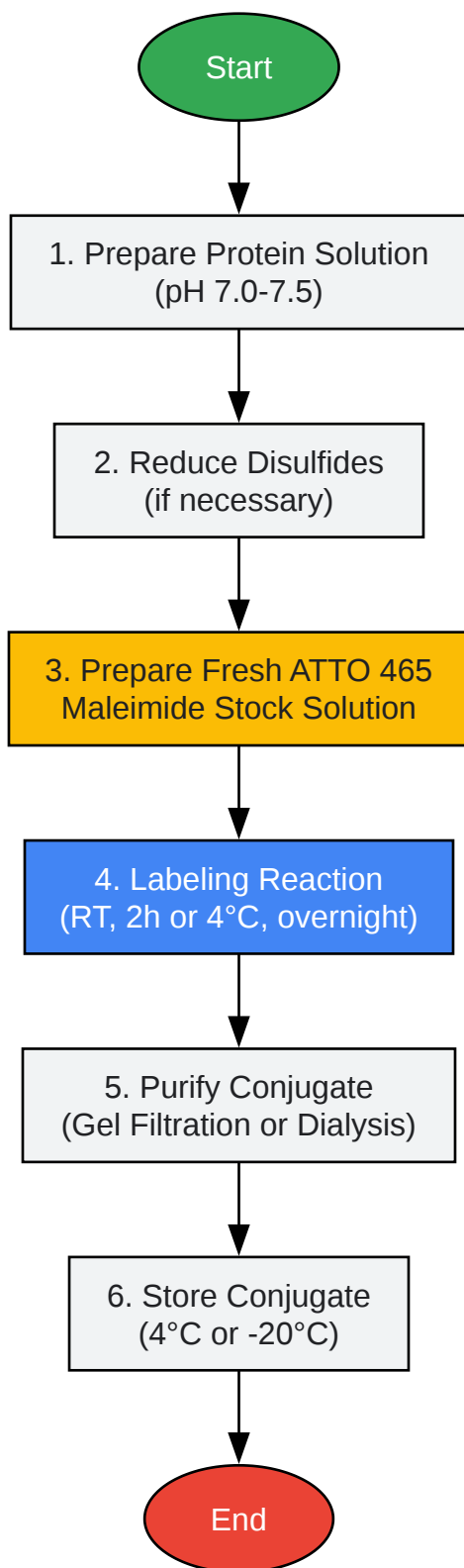
- **Sample Preparation:** Prepare a solution of **ATTO 465 maleimide** in the buffer of interest (e.g., PBS at pH 7.4) at a known concentration.
- **Incubation:** Incubate the solution at a controlled temperature (e.g., 25°C or 37°C).
- **Time Points:** At various time points, take an aliquot of the reaction mixture and quench the hydrolysis by adding a small amount of acid (e.g., formic acid) to lower the pH.
- **HPLC Analysis:** Analyze the samples using reverse-phase HPLC (RP-HPLC) with a C18 column. Monitor the elution profile using a UV-Vis detector at a wavelength where both the intact maleimide and the hydrolyzed product absorb.
- **Quantification:** The intact **ATTO 465 maleimide** will have a different retention time than its hydrolyzed, more polar product. The percentage of remaining intact maleimide can be calculated by integrating the peak areas at each time point. The rate of hydrolysis can then be determined from the decrease in the intact maleimide peak over time.

Visualizations



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Caption: Pathway of **ATTO 465 maleimide** hydrolysis.



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Caption: Experimental workflow for protein labeling.

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